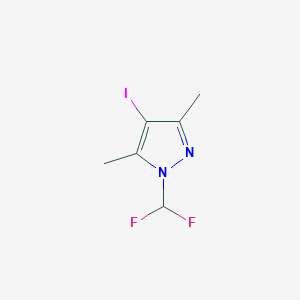

1-(difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a pyrazole ring substituted with difluoromethyl, iodine, and two methyl groups. The presence of the difluoromethyl group is particularly noteworthy as it can significantly influence the compound’s chemical properties and reactivity.

Métodos De Preparación

The synthesis of 1-(difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a pyrazole derivative. This can be achieved through various routes, including the use of difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The iodination step can be performed using iodine or iodine-containing reagents under suitable conditions . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .

Análisis De Reacciones Químicas

1-(Difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form various oxidized products, while reduction can lead to the removal of the iodine atom.

Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Aplicaciones Científicas De Investigación

1-(Difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-(difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and specificity . The iodine atom can participate in halogen bonding, further modulating the compound’s activity .

Comparación Con Compuestos Similares

1-(Difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole can be compared with other difluoromethylated pyrazoles and iodinated compounds:

Actividad Biológica

1-(Difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.

The compound is synthesized through various methods that involve the introduction of difluoromethyl and iodo groups onto the pyrazole ring. The general synthetic pathway typically includes:

- Formation of the Pyrazole Ring : Using hydrazine derivatives and appropriate carbonyl compounds.

- Substitution Reactions : Introducing difluoromethyl and iodo groups through nucleophilic substitutions or electrophilic aromatic substitutions.

The chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇F₂I₂N₂ |

| Molecular Weight | 282.04 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Research has shown that pyrazole derivatives exhibit promising anticancer properties. A study highlighted the effectiveness of similar pyrazole compounds against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antifungal Activity

In vitro assays have demonstrated that this compound exhibits antifungal activity against several phytopathogenic fungi. For instance, a derivative with a similar structure showed higher antifungal efficacy than standard treatments like boscalid against species such as Botrytis cinerea and Fusarium solani .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in macrophage cell lines, suggesting a potential application in treating inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : Some studies suggest that pyrazole derivatives can inhibit key enzymes involved in cancer progression and inflammation.

- Molecular Interactions : The ability to form hydrogen bonds with target proteins enhances binding affinity, which is crucial for therapeutic efficacy.

Study 1: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that certain compounds led to significant reductions in cell viability, with IC50 values demonstrating potent activity .

Study 2: Antifungal Activity Evaluation

In another case, a series of pyrazole derivatives were tested against seven different phytopathogenic fungi. The results showed that modifications to the pyrazole structure significantly enhanced antifungal activity, particularly in compounds containing difluoromethyl groups .

Propiedades

IUPAC Name |

1-(difluoromethyl)-4-iodo-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F2IN2/c1-3-5(9)4(2)11(10-3)6(7)8/h6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLGUDOUYLBLGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(F)F)C)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F2IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.